Vercirnon, also known as CCX282-B, is a small molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [, , , ]. This receptor plays a crucial role in directing the migration of lymphocytes to the small intestine [, ]. Vercirnon acts by selectively binding to CCR9, effectively blocking the interaction between CCR9 and its natural ligand, CCL25 (also known as TECK) [, , ]. This interaction is particularly relevant in the context of inflammatory bowel disease (IBD), where CCR9 is implicated in the aberrant immune response observed in the intestine [].
Vercirnon is classified as an oral small-molecule CCR9 antagonist. It was developed by GlaxoSmithKline under license from other research entities and has progressed through clinical trials for the treatment of Crohn's disease. Its primary mechanism involves blocking the CCR9 receptor, which plays a significant role in the inflammatory response associated with various autoimmune diseases .
The synthesis of vercirnon involves several key steps that utilize established organic chemistry techniques. The initial synthetic route typically starts from commercially available precursors. For example, a common approach includes:
Specific parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .
Vercirnon's molecular structure is characterized by a complex arrangement that facilitates its interaction with the CCR9 receptor. The compound features:
The three-dimensional conformation of vercirnon allows it to fit into the allosteric binding site of CCR9 effectively. Structural analysis via X-ray crystallography has provided insights into how vercirnon interacts at the molecular level with the receptor .
Vercirnon undergoes various chemical reactions during its interaction with biological systems:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of vercirnon .
The mechanism of action of vercirnon revolves around its ability to selectively inhibit CCR9. Upon binding to this receptor:
Studies have shown that this mechanism can lead to reduced inflammation in models of Crohn's disease .
Vercirnon exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens in clinical settings .
Vercirnon has several significant applications in scientific research and clinical practice:
Vercirnon (CCX282, GSK1605786) represents a groundbreaking class of chemokine receptor antagonists that target an intracellular allosteric binding site (IABS) on CC chemokine receptor type 9 (CCR9). The 2.8 Å resolution crystal structure (PDB ID: 5LWE) reveals vercirnon bound deep within the intracellular cavity of CCR9, approximately 30 Å away from the orthosteric chemokine-binding site [1] [6]. This cavity is formed by transmembrane helices 1, 2, 3, 6, 7, and helix 8 (H8), creating a solvent-exposed pocket that partially overlaps with the G-protein coupling interface [2] [7]. Key interactions stabilizing vercirnon-CCR9 binding include:
This intracellular binding triggers a conformational rearrangement that stabilizes CCR9 in an inactive state. Molecular dynamics simulations demonstrate that vercirnon occupancy prevents the characteristic outward movement of transmembrane helix 6 (TM6) – a universal hallmark of GPCR activation [5] [10]. The compound's high lipophilicity (cLogP ~4.15) facilitates membrane permeability, enabling access to this intracellular site [3] [4].
Table 1: Key Residues in CCR9 Intracellular Binding Site and Interactions with Vercirnon
Residue (Ballesteros-Weinstein Numbering) | Transmembrane Helix | Interaction Type | Functional Role |
---|---|---|---|
Tyr1403.54 | TM3 | Hydrogen bonding | Stabilizes sulfonamide group |
Arg143 | ICL2 | Hydrogen bonding | Salt bridge formation |
His2446.43 | TM6 | π-π stacking | Aromatic interaction with chlorophenyl |
Val2346.33 | TM6 | Hydrophobic | Van der Waals contacts |
Ile2476.46 | TM6 | Hydrophobic | Binds tert-butyl group |
Phe3127.56 | TM7 | Hydrophobic | Stabilizes pyridin-1-ium-1-olate |
Vercirnon functions as a dual-pathway antagonist by sterically blocking both G-protein coupling and β-arrestin recruitment to activated CCR9. The intracellular positioning of vercirnon directly occludes the Gαi protein binding site, preventing GDP/GTP exchange and subsequent signal transduction [1] [7]. NanoBRET-based binding assays using fluorescent vercirnon analogs demonstrate that vercirnon occupancy reduces Gαi coupling efficiency by >90% (IC50 = 3.99 nM) in recombinant systems [4].
Concurrently, vercirnon disrupts β-arrestin-2 recruitment through allosteric modulation of the receptor's intracellular surface. The compound exhibits slightly reduced potency in β-arrestin recruitment assays (IC50 = 20.2 nM) compared to G-protein inhibition, suggesting differential impacts on these signaling branches [4] [8]. This differential inhibition arises because:
The long residence time of vercirnon (tr = 90 minutes) contributes to its sustained pharmacological effects. Kinetic studies reveal slow dissociation rates (koff = 1.12 × 10−2 min−1), significantly prolonging CCR9 antagonism beyond plasma clearance [4].
Table 2: Pharmacodynamic Parameters of Vercirnon in Signaling Pathways
Signaling Pathway | Assay System | IC50 (nM) | Inhibition Mechanism | Kinetic Parameter |
---|---|---|---|---|
Gαi coupling | NanoBRET (recombinant) | 3.99 ± 0.03 | Steric blockade of Gα binding | kon = 4.79 × 10−4 nM−1min−1 |
β-arrestin-2 recruitment | BRET (cellular) | 20.2 ± 0.06 | Conformational restriction of ICL3 | Residence time = 90.0 ± 2.4 min |
CCL25-induced calcium flux | Primary T-cells | 5.6 | Functional antagonism | koff = 1.12 × 10−2 min−1 |
Vercirnon demonstrates exceptional selectivity (>1000-fold) for CCR9 over other chemokine receptors, a property attributed to structural divergence within the intracellular binding pocket [1] [6]. Comprehensive radioligand displacement assays reveal:
The molecular basis for this selectivity lies in three key structural features of CCR9:
Notably, vercirnon exhibits moderate cross-reactivity with CCR7 (IC50 ~250 nM), sharing 41% sequence homology in the intracellular domain. This cross-reactivity is attributed to conserved residues in TM6 (His2446.43) and TM7 (Phe3127.56) that participate in vercirnon binding [7].
Table 3: Selectivity Profile of Vercirnon Across Chemokine Receptors
Chemokine Receptor | Sequence Homology in IABS (%) | Ki or IC50 (nM) | Key Differential Residues |
---|---|---|---|
CCR9 | 100 (reference) | 1.1–2.35 | N/A |
CCR7 | 41 | ~250 | Leu6.43 vs His6.43 |
CCR2 | 38 | >10,000 | Gln6.43, Thr7.56 |
CCR5 | 35 | >10,000 | Thr6.43, Leu7.56 |
CXCR4 | 29 | >10,000 | Glu6.43, Tyr7.56 |
CX3CR1 | 31 | >10,000 | Arg6.43, Trp7.56 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7